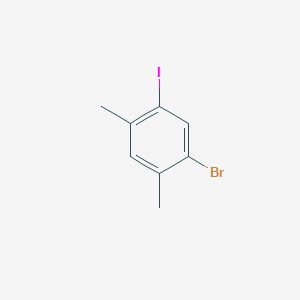

1-Bromo-5-iodo-2,4-dimethylbenzene

Beschreibung

1-Bromo-5-iodo-2,4-dimethylbenzene (CAS: 97456-81-0) is a dihalogenated aromatic compound featuring bromine and iodine substituents at the 1- and 5-positions, respectively, with methyl groups at the 2- and 4-positions. Its synthesis typically involves halogen exchange reactions, such as the treatment of 1,5-dibromo-2,4-dimethylbenzene with n-BuLi followed by iodination, as demonstrated in a protocol yielding high-purity product . This compound serves as a versatile intermediate in organometallic chemistry and polymer synthesis due to the distinct reactivity of bromine (sp³ C–Br bond) and iodine (sp² C–I bond), enabling sequential cross-coupling reactions .

Eigenschaften

Molekularformel |

C8H8BrI |

|---|---|

Molekulargewicht |

310.96 g/mol |

IUPAC-Name |

1-bromo-5-iodo-2,4-dimethylbenzene |

InChI |

InChI=1S/C8H8BrI/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3 |

InChI-Schlüssel |

FCEQWLUVYTXSHE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1Br)I)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenation of 1,5-Dibromo-2,4-dimethylbenzene Under Acidic Conditions

One of the most direct and documented methods involves the selective iodination of 1,5-dibromo-2,4-dimethylbenzene under acidic conditions to yield this compound with moderate yield.

- Procedure : 1,5-Dibromo-2,4-dimethylbenzene is treated with iodine sources in the presence of acid, promoting substitution of one bromine atom by iodine at the 5-position.

- Yield : Approximately 68% yield reported.

- Reference : This method is detailed in recent research on thermally-induced atropisomerism and metal-organic cage synthesis, where the compound is intermediate 5 in the synthetic pathway.

Multi-Step Synthesis via Diazotization and Bromination of 2-Methyl-4-iodoaniline

A more elaborate synthetic route involves the preparation of 2-bromo-5-iodobenzyl derivatives, which can be adapted for the target compound:

- Step 1 : Iodination of o-benzylamine using a phase transfer catalyst, ammonium bicarbonate, and an iodinating reagent to form 2-methyl-4-iodoaniline.

- Step 2 : Diazotization and bromination of 2-methyl-4-iodoaniline to produce 2-bromo-4-iodotoluene.

- Step 3 : Bromination of the methyl group using N-bromosuccinimide to give 2-bromo-4-bromo-iodomethylbenzene.

- Step 4 : Reaction with alkali to convert the bromomethyl group to benzyl alcohol derivatives.

- Advantages : Avoids isomer formation during iodination and eliminates the need for hazardous lithium aluminum hydride reductions.

- Reference : This method is described in a patent focusing on 2-bromo-5-iodobenzyl alcohol synthesis but is adaptable for preparing this compound analogs.

Analytical Data and Purification Techniques

- Purification : Column chromatography using hexane as eluent is a standard method to purify the product after reaction work-up.

- Spectroscopic Characterization : Typical ^1H NMR and ^13C NMR data confirm the substitution pattern. For example, aromatic proton signals and methyl group singlets correspond to the 2,4-dimethyl substitution, while halogen substitution affects chemical shifts.

- Crystallography : Although specific crystallographic data for this compound are scarce, related compounds like 1-bromo-4-iodobenzene show characteristic carbon-halogen bond lengths (~1.88 Å for bromine and ~2.06 Å for iodine) and halogen-halogen contacts in the solid state.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The iodination of dibrominated dimethylbenzene derivatives is a reliable method to obtain mixed halogenated aromatics with good regioselectivity.

- Multi-step syntheses involving diazotization and bromination provide alternative routes with industrial applicability, minimizing hazardous reagents.

- Purification by silica gel chromatography and standard organic work-up procedures yield analytically pure compounds suitable for further synthetic applications.

- The presence of both bromine and iodine allows selective cross-coupling reactions, enabling the compound’s utility as a versatile synthetic intermediate.

- Crystallographic data from related halogenated benzenes support the structural integrity and substitution pattern of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-5-iodo-2,4-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).

Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-iodo-2,4-dimethylbenzene has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Bromo-5-iodo-2,4-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and iodine atoms act as electrophiles, facilitating the formation of new chemical bonds with nucleophiles. This process involves the generation of a positively charged intermediate, which is stabilized by the aromatic ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Halogen-Substituted Derivatives

Key structural analogs include:

Key Differences :

- Electronic Effects : The position of halogens influences electronic density. For example, in 1-bromo-5-iodo-2,4-dimethylbenzene, bromine (electron-withdrawing) at the 1-position deactivates the ring, while iodine at the 5-position allows for oxidative addition in catalytic cycles .

- Steric Hindrance : Methyl groups at 2- and 4-positions in the target compound create steric bulk, reducing reaction rates compared to analogs like 4-bromo-2-iodo-1-methylbenzene .

Halogen vs. Non-Halogen Analogues

Reactivity Contrast :

- Halogenated analogs (e.g., this compound) undergo cross-coupling reactions (e.g., Buchwald-Hartwig), while non-halogenated derivatives like 1-ethoxy-2,4-dimethylbenzene participate in electrophilic substitutions .

Physicochemical Properties and Spectral Data

- IR Spectroscopy: Halogenated analogs exhibit C–Br (~550 cm⁻¹) and C–I (~500 cm⁻¹) stretches, absent in non-halogenated derivatives. Methyl groups show symmetric/asymmetric C–H stretches at ~2923 cm⁻¹ .

- UV-Vis : The target compound’s λmax is blue-shifted compared to ethoxy derivatives (e.g., 1-ethoxy-2,4-dimethylbenzene at 277 nm) due to reduced conjugation .

Biologische Aktivität

1-Bromo-5-iodo-2,4-dimethylbenzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine substituents on a dimethylbenzene backbone. Its chemical formula is CHBrI, and it exhibits unique physical and chemical properties that influence its biological activity.

Biological Activity

Antimicrobial Properties

Research has indicated that halogenated compounds like this compound exhibit significant antimicrobial activity. A study demonstrated the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential utility in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines have shown that this compound possesses cytotoxic effects. The compound was tested against several cancer types, including breast and lung cancer cells. Results indicated that the compound induces apoptosis in a dose-dependent manner, with IC values reflecting its potency .

Synthesis

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions. A typical synthetic route involves the bromination and iodination of 2,4-dimethylbenzene under controlled conditions to yield the desired product.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | Br, solvent (e.g., CCl), room temperature | 70% |

| 2 | Iodination | I, catalyst (e.g., KI), heat | 65% |

Case Studies

- Anticancer Activity : A recent study evaluated the anticancer potential of this compound in vivo using murine models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound could be a candidate for further development as an anticancer drug .

- Antifungal Activity : Another investigation focused on the antifungal properties of this compound against Candida species. The study reported that this compound exhibited fungicidal activity at low concentrations, making it a potential agent for treating fungal infections .

Q & A

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

- Methodological Answer :

- Pharmaceuticals : As a building block for kinase inhibitors via Pd-catalyzed cross-coupling to introduce aryl groups.

- Materials : Polymerize with diynes to create halogen-doped conductive polymers.

Validate applications with in vitro cytotoxicity assays (e.g., MTT) for drug candidates or conductivity tests (four-point probe) for materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.